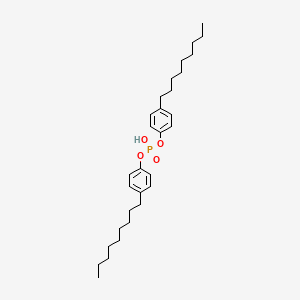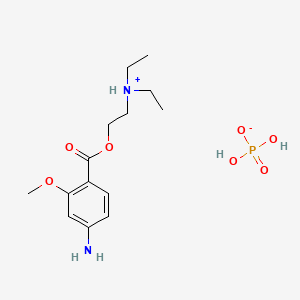
o-Di-tert-amylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Di-tert-amylbenzene: is an organic compound with the molecular formula C16H26 . It is a derivative of benzene, where two tert-amyl groups are attached to the ortho positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Di-tert-amylbenzene typically involves the alkylation of benzene with tert-amyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the ortho-substituted product.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the side-chain alkylation of cumene with ethylene over a solid superbase catalyst such as K/KOH/γ-Al2O3. This method allows for high conversion rates and selectivity towards the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: o-Di-tert-amylbenzene undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
o-Di-tert-amylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of o-Di-tert-amylbenzene in chemical reactions involves the activation of the benzylic positions due to the presence of the tert-amyl groups. These positions are more reactive and can undergo various transformations, such as oxidation and substitution, facilitated by the resonance stabilization of the resulting intermediates .
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: Similar in structure but with tert-butyl groups instead of tert-amyl groups.
tert-Pentylbenzene: Another alkylbenzene with tert-pentyl groups.
Uniqueness: o-Di-tert-amylbenzene is unique due to the presence of two bulky tert-amyl groups at the ortho positions, which significantly influence its reactivity and steric properties compared to other alkylbenzenes .
Eigenschaften
CAS-Nummer |
3370-28-3 |
|---|---|
Molekularformel |
C16H26 |
Molekulargewicht |
218.38 g/mol |
IUPAC-Name |
1,2-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26/c1-7-15(3,4)13-11-9-10-12-14(13)16(5,6)8-2/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
IQKPRDMUYVQFBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=CC=C1C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



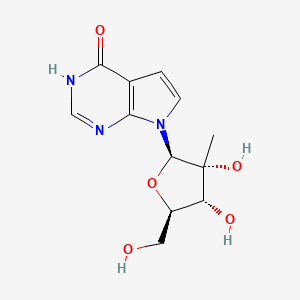

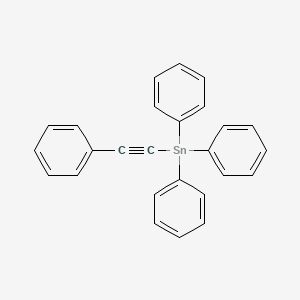
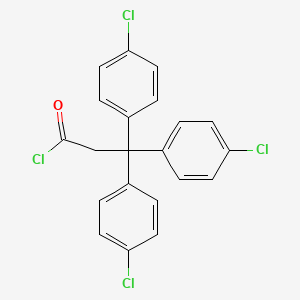

![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
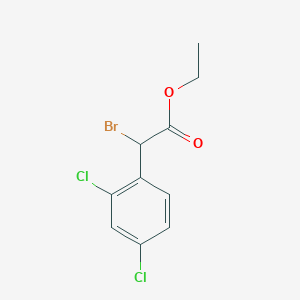
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
